molecular formula C10H17NO3 B12109926 Neotussilagine CAS No. 147730-89-0

Neotussilagine

Cat. No.: B12109926
CAS No.: 147730-89-0
M. Wt: 199.25 g/mol
InChI Key: LADVYSUMGRTFSZ-UHFFFAOYSA-N
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Description

Neotussilagine is a naturally occurring compound identified in traditional medicinal plants such as Leptadenia reticulata . It has a molecular formula of C 10 H 17 NO 3 and a molecular mass of 222.111 g/mol . Current scientific literature documents its presence in specific plant parts, including the leaf and root, positioning it as a compound of interest for phytochemical and metabolomic profiling studies . As a constituent of plants with a history of traditional use, this compound is a relevant standard for researchers investigating the complex phytochemical composition of medicinal botanicals. Its study can aid in the authentication of plant material, the standardization of extracts, and the exploration of the relationship between plant metabolites and their purported pharmacological activities. Further research is required to fully elucidate its specific mechanisms of action, biological targets, and potential research applications. This product is provided as a high-quality reference standard for use in analytical and bioanalytical research. For Research Use Only. Not for use in diagnostic procedures or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxy-2-methyl-1,3,5,6,7,8-hexahydropyrrolizine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADVYSUMGRTFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2CCCC2C1C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147730-89-0
Record name Neotussilagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031820
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Biosynthetic Pathways of Neotussilagine

Natural Occurrence and Distribution of Neotussilagine

The presence of this compound has been identified in several distinct plant species, ranging from traditional medicinal herbs to common ornamental plants. Its distribution, however, does not appear to be widespread, with specific botanical families being the primary producers.

Leptadenia reticulata (Jivanti/Palaikkodi) as a Primary Source

Leptadenia reticulata, a member of the Apocynaceae family, is a well-documented botanical source of this compound. Traditionally used in Ayurvedic medicine, this climbing shrub has been the subject of phytochemical analyses that have confirmed the presence of this specific pyrrolizidine (B1209537) alkaloid. Studies involving methanolic extracts of L. reticulata have identified this compound as one of its notable constituents.

Presence in Quisqualis indica (Chinese Honeysuckle)

This compound has also been reported in Quisqualis indica, commonly known as the Chinese Honeysuckle or Rangoon Creeper. This flowering vine, belonging to the Combretaceae family, is a popular ornamental plant in many parts of the world. Phytochemical screening of Q. indica has revealed a diverse array of secondary metabolites, including the pyrrolizidine alkaloid this compound.

Detection in Agricultural Crops and Foodstuffs (e.g., Cotton Seedlings, Tea Varieties)

Despite its presence in the aforementioned medicinal and ornamental plants, there is currently a lack of scientific literature reporting the detection of this compound in common agricultural crops such as cotton seedlings (Gossypium hirsutum) and commercial tea varieties (Camellia sinensis). While pyrrolizidine alkaloids, in general, are known contaminants in certain agricultural products, often through the inclusion of alkaloid-producing weeds during harvest, specific studies identifying this compound in cotton or tea are not available. Extensive metabolic profiling of various tea varieties has identified a wide range of compounds, but this compound has not been listed among them. nih.govacs.orgsunsytea.com Similarly, research on the chemical composition of cotton seedlings has not indicated the presence of this particular alkaloid.

Elucidation of Biosynthetic Precursors and Pathways

The biosynthesis of this compound is understood within the broader context of pyrrolizidine alkaloid formation in plants. While the specific enzymatic steps leading to this compound have not been fully elucidated, the general pathway provides a framework for its formation.

General Mechanisms of Pyrrolizidine Alkaloid Biosynthesis in Plants

Pyrrolizidine alkaloids are characterized by a necine base, which is a bicyclic structure formed from two fused five-membered rings with a nitrogen atom at the bridgehead. The biosynthesis of this core structure begins with the amino acid L-ornithine, which is converted to putrescine. Two molecules of putrescine are then used to form homospermidine, a key intermediate in the pathway.

The formation of the pyrrolizidine ring system proceeds through a series of oxidation, cyclization, and reduction reactions. Homospermidine undergoes oxidative deamination to form a dialdehyde, which then cyclizes to form the initial pyrrolizidine structure. Subsequent enzymatic modifications, such as hydroxylations and desaturations, lead to the various necine bases. These bases are then typically esterified with necic acids, which are derived from various amino acid pathways, to form the final pyrrolizidine alkaloids.

Proposed Metabolic Transformations Leading to this compound

This compound is classified as an otonecine-type pyrrolizidine alkaloid. Otonecine (B3428663) bases are structurally distinct from other necine bases due to an oxidized C-8 position and a monocyclic ring system. The proposed biosynthesis of otonecine-type bases likely diverges from the main pathway after the formation of the initial pyrrolizidine ring. It is hypothesized that a retronecine-type precursor undergoes further oxidation and rearrangement to form the characteristic otonecine structure.

The specific enzymatic transformations that convert a common necine base precursor into the unique structure of this compound are yet to be definitively identified. It is likely that a series of specific hydroxylations, oxidations, and potentially rearrangements, catalyzed by plant-specific enzymes, are involved in this terminal part of the biosynthetic pathway. The necic acid portion of this compound is likely derived from amino acid metabolism and attached to the otonecine base via an esterification reaction.

Influence of Environmental Factors on this compound Accumulation

The accumulation of secondary metabolites in plants is often influenced by various environmental stressors. However, specific research on how environmental factors directly affect the accumulation of this compound is not extensively documented in publicly available scientific literature.

One area of interest in plant physiology is the impact of nutrient availability on the production of chemical compounds. For instance, potassium is an essential macronutrient for cotton, playing a crucial role in its growth, boll formation, and fiber quality. ufl.edu A deficiency in potassium can lead to a range of symptoms, including yellowish-white mottling on leaves, which can progress to reddish-brown spots, and premature leaf drop. ufl.edu During the reproductive stage, cotton's demand for potassium is particularly high as the bolls act as a major sink for this nutrient. ufl.edumsstate.edu

While the effects of potassium deficiency on cotton physiology are well-studied, there is no specific scientific evidence directly linking potassium deficiency in cotton seedlings to the accumulation of this compound. Further research is needed to determine if such a relationship exists and to what extent environmental stressors, including nutrient deficiencies, might influence the biosynthesis and accumulation of this specific compound in any plant species.

Table 1: General Effects of Potassium Deficiency on Cotton

Physiological Aspect Effect of Potassium Deficiency
Leaf Symptoms Yellowish-white mottling, turning reddish-brown; leaf curling and brittleness. ufl.edu
Boll Development Inadequate development and potential failure to open. ufl.edu
Fiber Quality Reduced lint quality. ufl.edu
Plant Growth Stunted growth and premature defoliation. msstate.edu

This table is interactive. Click on the headers to sort the data.

Subcellular Localization of this compound Biosynthesis and Storage

The precise subcellular location for the biosynthesis and storage of this compound has not been specifically identified in scientific studies. However, by examining the biosynthesis of related compounds, namely sesquiterpene lactones, we can infer potential cellular compartments involved in these processes.

Sesquiterpene lactones are a class of secondary metabolites to which this compound is related. The biosynthesis of these compounds is a complex process that occurs in various parts of the plant cell. The initial steps, which involve the synthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl pyrophosphate (DMAPP), take place through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the chloroplasts. mdpi.com

The subsequent formation of the farnesyl pyrophosphate (FPP) backbone, a precursor for all sesquiterpenoids, and its cyclization are catalyzed by enzymes known as sesquiterpene synthases, which are primarily located in the cytosol. mdpi.com Further modifications, such as oxidations and hydroxylations, are carried out by cytochrome P450 enzymes, which are typically associated with the endoplasmic reticulum. nih.govnih.gov

In some plants, the biosynthesis and storage of sesquiterpene lactones are highly compartmentalized within specialized structures. For example, in sunflower (Helianthus annuus), these compounds are synthesized within capitate glandular trichomes, which are small, hair-like structures on the plant surface. nih.gov Within these trichomes, the enzymes responsible for biosynthesis have been found in both the secretory and stalk cells. nih.gov The final products are then often sequestered in specific subcellular compartments or extracellularly to prevent toxicity to the plant's own cells. tandfonline.com

Given this general understanding of sesquiterpenoid biosynthesis, it is plausible that the biosynthesis of this compound also involves enzymes located in the cytosol and on the endoplasmic reticulum. The final compound may be stored in vacuoles or specialized secretory structures, but dedicated research is required to confirm the precise subcellular localization for this compound.

Advanced Methodologies for Isolation and Purification of Neotussilagine

Extraction Techniques from Diverse Biological Matrices

The initial step in obtaining Neotussilagine involves extracting it from the plant material, typically the flower buds of Tussilago farfara. This process aims to solubilize and recover the compound while minimizing the co-extraction of unwanted substances. Various extraction methods are employed, with the choice often depending on the polarity of this compound and the nature of the plant matrix.

Conventional extraction techniques include maceration, where plant material is soaked in a solvent, and Soxhlet extraction, which uses a continuous extraction cycle. nih.govadenuniv.comijbsac.orgresearchgate.netnih.gov Modern approaches such as accelerated solvent extraction (ASE) and supercritical fluid extraction (SFE) offer advantages in terms of reduced solvent consumption and extraction time. researchgate.nethilarispublisher.com

The selection of solvents is crucial, with polar solvents like methanol (B129727), ethanol, and ethyl acetate (B1210297) commonly used for extracting moderately polar to polar compounds like diterpenoids. nih.govadenuniv.comacgpubs.org Non-polar solvents such as hexane (B92381) may be used initially to remove chlorophyll (B73375) or less polar compounds before proceeding with more polar solvent extractions. nih.govadenuniv.com The efficiency of extraction is influenced by factors such as solvent polarity, temperature, extraction time, and particle size of the plant material. adenuniv.comnih.gov

Chromatographic Separation Strategies for Complex Mixtures

Following extraction, the crude extract is a complex mixture containing numerous compounds. Chromatographic techniques are essential for separating this compound from these impurities.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both analytical and preparative separation of natural products. It is widely used for assessing the purity of isolated compounds and for quantitative analysis. For diterpenoids and related compounds, reversed-phase HPLC (RP-HPLC) is frequently employed.

Studies on similar diterpenoids and sesquiterpenoids from Tussilago farfara and other plant species have utilized RP-HPLC with C18 or ODS (Octadecyl-silica) columns. researchgate.netresearchgate.netjfda-online.commdpi.com Mobile phases typically consist of gradients of acetonitrile (B52724) or methanol mixed with aqueous buffers, such as ammonium (B1175870) formate (B1220265) or acetic acid solutions. researchgate.netjfda-online.comnih.gov Detection is commonly performed using UV-Vis detectors, Photodiode Array (PDA) detectors, or Mass Spectrometry (MS), including tandem MS (MS/MS) for enhanced identification. researchgate.netjfda-online.commdpi.comresearchgate.net Preparative HPLC systems are employed for purifying larger quantities of target compounds. researchgate.netmdpi.comscielo.br

Rigorous Structural Elucidation and Spectroscopic Characterization of Neotussilagine

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of compounds, forming a critical first step in structural elucidation. By precisely measuring the mass-to-charge ratio (m/z) of ions, MS can provide highly accurate mass data, enabling the deduction of a molecule's empirical formula.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC) and employing techniques such as quadrupole time-of-flight (Q-TOF) mass analyzers, offers exceptional accuracy in mass determination. This combination allows for the separation of complex mixtures via LC, followed by the ionization and precise mass measurement of individual components. The Q-TOF instrument's ability to measure masses with high accuracy (often to four decimal places) is crucial for assigning a definitive elemental composition to Neotussilagine. For this compound, high-resolution mass spectrometry has established its monoisotopic mass as 199.120843415 Da, corresponding to the molecular formula C₁₀H₁₇NO₃ hmdb.ca. This accurate mass measurement is a cornerstone for identifying the compound and distinguishing it from isobaric species. Techniques like HR-LCMS/MS are widely utilized for the identification of unknown compounds in various matrices currenta.denih.govmdpi.comshimadzu.comnih.govjapsonline.commdpi.com.

Tandem mass spectrometry, also known as MS/MS or MS², involves the fragmentation of selected precursor ions to generate product ions nationalmaglab.orgwikipedia.org. This process is achieved by subjecting the ions to energy, typically through collision-induced dissociation (CID) or other activation methods, causing them to break apart at specific chemical bonds. The resulting fragmentation pattern provides a unique "fingerprint" of the molecule, revealing information about its structural features, such as the presence and arrangement of functional groups and substructures currenta.denih.govmdpi.comintertek.com. By analyzing the masses of these fragment ions, researchers can reconstruct the molecular architecture of this compound, thereby confirming or proposing its structure. While specific fragmentation data for this compound was not detailed in the provided search results, the principle of MS/MS is fundamental to obtaining such structural insights researchgate.netresearchgate.netnih.govnih.gov.

The coupling of mass spectrometry with chromatographic separation techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), significantly enhances analytical capabilities. LC-MS is particularly well-suited for analyzing polar and non-volatile compounds like this compound, while GC-MS is typically employed for volatile and thermally stable substances lcms.czcreative-proteomics.comshimadzu.com. These hyphenated techniques allow for the separation of complex mixtures before mass spectrometric analysis, thereby improving sensitivity and enabling the identification and characterization of individual components. This compound has been associated with predicted GC-MS spectra, indicating its potential for analysis using this integrated approach hmdb.ca. The combined power of chromatography for separation and MS for detection and identification is crucial for comprehensive metabolomic studies and natural product profiling nih.govjapsonline.commdpi.comnih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for definitive structural elucidation, providing detailed information about the connectivity and arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information regarding the number, type, and chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while splitting patterns (multiplicity) and coupling constants (J) reveal the number of neighboring protons and their spatial relationships, thereby elucidating the molecule's connectivity duke.eduoregonstate.eduorgchemboulder.comarxiv.org. Predicted ¹H NMR spectra for this compound are available, which would typically be analyzed to assign signals to specific protons within its structure hmdb.ca. General ¹H NMR data and principles are extensively documented, aiding in the interpretation of such spectra for structural confirmation researchgate.netsigmaaldrich.comipb.ptrsc.orgrsc.org.

Carbon Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with its chemical shift (δ) reflecting its electronic environment and hybridization state oregonstate.eduarxiv.orgwisc.edu. This technique is particularly valuable for identifying quaternary carbons (carbons bonded to four other atoms), which lack protons and are therefore not observed in ¹H NMR spectra. Predicted ¹³C NMR spectra for this compound are available, which are essential for assigning signals to the molecule's carbon atoms and confirming its structure hmdb.ca. General ¹³C NMR chemical shift ranges and interpretation guidelines are well-established in chemical literature duke.edusigmaaldrich.comipb.ptrsc.orgrsc.orgwisc.edu.

Data Tables

Table 1: Key Molecular Properties of this compound

PropertyValueSource
Chemical FormulaC₁₀H₁₇NO₃ hmdb.ca
Monoisotopic Mass199.120843415 Da hmdb.ca
IUPAC Namemethyl 2-hydroxy-2-methyl-hexahydro-1H-pyrrolizine-1-carboxylate hmdb.ca
SMILESCOC(=O)C1C2CCCN2CC1(C)O hmdb.ca
InChIInChI=1S/C10H17NO3/c1-10(13)6-11-5-3-4-7(11)8(10)9(12)14-2/h7-8,13H,3-6H2,1-2H3 hmdb.ca

Compound List

this compound

Methyl 2-hydroxy-2-methyl-hexahydro-1H-pyrrolizine-1-carboxylate

Isotussilaginine

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in the comprehensive structural determination of organic compounds like this compound. These techniques extend the information obtained from 1D NMR by correlating signals from different nuclei, thereby mapping out the molecular framework mnstate.eduslideshare.net.

COSY (Correlation Spectroscopy): This technique establishes correlations between protons that are spin-coupled to each other, typically through two or three bonds. A cross-peak in a COSY spectrum indicates that two protons are adjacent in the molecular structure, providing crucial information about proton-proton connectivity and helping to delineate spin systems within the molecule mnstate.eduslideshare.netsdsu.edu.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate protons directly bonded to carbons (one-bond connectivity). By mapping proton chemical shifts against carbon chemical shifts, HMQC/HSQC spectra allow for the direct assignment of proton signals to their corresponding carbon atoms, which is fundamental for building the molecular skeleton slideshare.netsdsu.educolumbia.edu.

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation at specific wavenumbers. Different functional groups absorb IR radiation at characteristic frequencies, allowing for their identification specac.comvscht.czlibretexts.org. Based on the known structure of this compound, which includes an ester, a tertiary alcohol, and a pyrrolizidine (B1209537) ring, the following functional groups and their typical IR absorption ranges are expected:

Functional GroupCharacteristic IR Absorption (cm⁻¹)Expected for this compound
Ester C=O Stretch1715-1750 (sharp)Yes
Tertiary Alcohol O-H3200-3550 (broad)Yes
C-O Stretch (Ester)1000-1200Yes
C-O Stretch (Alcohol)1050-1200Yes
C-N Stretch (Amine)1029-1200Yes
C-H Stretch (Alkanes)2850-3000Yes

The region between 1500 and 500 cm⁻¹ is often referred to as the "fingerprint region," containing many complex peaks that are unique to each molecule and can be used for definitive identification specac.com.

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy, like IR spectroscopy, analyzes molecular vibrations but relies on the principle of inelastic scattering of light. It is sensitive to changes in molecular polarizability during vibration, providing complementary information to IR spectroscopy renishaw.comupenn.eduedinst.com. Raman spectra can identify chemicals and offer structural insights by revealing vibrational modes, which are influenced by atomic masses and bond strengths renishaw.com. While specific Raman spectral data for this compound are not detailed, the technique is a powerful tool for characterizing molecular structure and identifying different crystalline forms or structural variations renishaw.comspectroscopyonline.com.

Computational Spectroscopy and Theoretical Prediction of Spectroscopic Signatures

Computational spectroscopy plays an increasingly vital role in modern structural elucidation by predicting spectroscopic data, which can then be compared with experimental results. Methods such as Density Functional Theory (DFT) calculations can determine theoretical vibrational frequencies and NMR chemical shifts, aiding in the assignment of complex spectra and providing a deeper understanding of the relationship between molecular structure and spectroscopic response arxiv.org. For this compound, computational approaches can generate predicted NMR spectra, as seen in databases like HMDB, and can also be used to simulate IR and Raman spectra, offering valuable theoretical support for experimental findings hmdb.caarxiv.orghmdb.ca.

Biochemical and Molecular Interactions of Neotussilagine

Identification of Potential Biological Targets and Pathways

The identification of Neotussilagine's potential biological targets and the pathways it may influence is crucial for understanding its pharmacological activity. Research employing network pharmacology and predictive analyses has begun to elucidate these interactions.

Network pharmacology approaches have been utilized to map the complex interactions between compounds, their molecular targets, and associated biological pathways. In studies analyzing the methanolic extract of Leptadenia reticulata, this compound has been identified as one of the compounds with potential anti-inflammatory properties mdpi.com. Network pharmacology analysis, in conjunction with other computational methods, aims to uncover the underlying molecular mechanisms of such plant-derived compounds mdpi.comresearchgate.net. These analyses typically involve identifying a broad spectrum of potential targets and pathways through database mining and network construction, revealing how a single compound might interact with multiple biological entities simultaneously researchgate.netnih.govmdpi.comfrontiersin.orgresearchgate.netnih.govnih.govresearchgate.net.

Research has indicated that this compound, as a component of Leptadenia reticulata, may play a role in modulating inflammatory pathways mdpi.com. Specifically, network pharmacology analyses have identified key proteins involved in inflammation, such as CCR2 and ICAM-1, as potential targets mdpi.comnih.gov. While one study highlighted strong binding affinity of another compound, (1S,4R)-10-Hydroxyfenchone glucoside, towards CCR2 and ICAM-1, this compound itself is noted within the broader context of compounds from L. reticulata investigated for their anti-inflammatory potential mdpi.com. ICAM-1, in particular, is recognized as a key player in inflammatory processes, mediating cell adhesion and migration, and its modulation is a target for treating inflammatory diseases mdpi.comfrontiersin.orgnih.govnih.gov.

Beyond its potential role in inflammatory pathways, this compound, as part of complex herbal extracts, is subject to broader network pharmacology investigations that predict a wider range of pharmacological targets. These analyses aim to identify compounds that interact with multiple targets implicated in various diseases nih.govmdpi.comresearchgate.netnih.govnih.govmdpi.comijmio.comfda.gov. While specific targets beyond inflammatory markers for this compound alone are not detailed in the reviewed literature, its inclusion in such studies suggests its potential interaction with a network of proteins and pathways relevant to therapeutic applications.

Predicted Permeability and Distribution in Biological Systems

Understanding how this compound behaves within biological systems, particularly its ability to cross biological barriers and its localization within cells, is essential for assessing its therapeutic potential.

The ability of a compound to cross the Blood-Brain Barrier (BBB) is a critical factor for drugs targeting the central nervous system frontiersin.orgnih.govfrontiersin.orgmedtechbcn.comnih.govnih.govarxiv.orgnih.govcriver.com. Computational methods and predictive models are frequently employed to assess BBB permeability due to the challenges and laboriousness of experimental methods frontiersin.orgnih.govnih.govfrontiersin.org. One study, utilizing high-performance liquid chromatography coupled with tandem mass spectrometry (HR-LCMS/MS), predicted that certain compounds, including this compound, are unlikely to pass through the BBB mdpi.comnih.gov. This prediction suggests that if this compound has central nervous system effects, they might be indirect or mediated through mechanisms not dependent on direct BBB penetration.

Information regarding the specific cellular or extracellular localization of this compound is not extensively detailed in the provided search results. General studies on cellular localization discuss methodologies like confocal microscopy and transmission electron microscopy for pinpointing protein locations within cells americanlaboratory.comfrontiersin.orgresearchgate.netelifesciences.orgplos.org. These techniques are vital for understanding protein function and interactions, but direct experimental data on this compound's subcellular or extracellular distribution is not explicitly presented in the reviewed literature.

The intricate biochemical and molecular interactions of this compound are beginning to be explored, revealing its presence in diverse biological matrices and hinting at potential functional roles.

Role as a Metabolite in Plant Physiological Responses (e.g., Potassium Stress)

This compound has been identified as an endogenous compound within plants hmdb.ca. Plants synthesize a vast array of metabolites, categorized as primary and secondary, which are crucial for growth, development, and interaction with their environment, including responses to various stresses researchgate.netnih.govmdpi.com. Primary metabolites are essential for fundamental life processes, while secondary metabolites often mediate plant-environment interactions, such as defense against herbivores or pathogens nih.govmdpi.com.

Potassium (K) is a vital macronutrient for plant physiology, playing critical roles in osmotic adjustment, stomatal regulation, enzyme activation, and the maintenance of cell turgor, all of which are fundamental to plant health and stress tolerance nih.govmdpi.comresearchgate.netipipotash.orgmdpi.com. For instance, adequate potassium levels enhance a plant's ability to withstand drought and salinity by improving water uptake and reducing oxidative damage nih.govmdpi.com. Cold stress tolerance can also be improved through potassium by increasing antioxidant levels nih.gov.

While this compound is recognized as a plant-associated metabolite, current scientific literature does not provide specific details regarding its direct role as a metabolite in plant physiological responses, particularly in the context of potassium stress or other abiotic stresses. Further research would be required to elucidate any specific functions this compound might perform in plant defense mechanisms or stress adaptation pathways.

Presence in Human Metabolome and Relevance in Metabolomic Profiling

This compound is cataloged within the Human Metabolome Database (HMDB0031820) hmdb.ca. Its presence in the human metabolome is primarily attributed to exogenous intake, with sources identified as food, particularly tea hmdb.ca. Metabolomic profiling, a field that involves the comprehensive analysis of small molecules within biological systems, is instrumental in understanding physiological states, disease mechanisms, and the impact of dietary factors nih.govnih.govmetabolon.complos.orgfrontlinegenomics.comnih.gov.

The identification of this compound in human biological samples, such as serum hmdb.ca, positions it as a compound of interest within human metabolomic studies. Such studies can reveal associations between dietary intake patterns and metabolic profiles, potentially offering insights into health and disease nih.gov. For example, metabolomic profiling of plant extracts, such as Leptadenia reticulata, has identified this compound and explored its potential relevance in understanding therapeutic targets for inflammatory diseases researchgate.net. This highlights its inclusion in broader metabolomic investigations, even when the primary focus is on plant-derived compounds.

Table 1: this compound in the Human Metabolome

CharacteristicDetailSource/Reference
HMDB ID HMDB0031820 hmdb.ca
Chemical Class Pyrrolizidines hmdb.ca
Biological Location Extracellular, Cytoplasm hmdb.ca
Route of Exposure Enteral (Ingestion) hmdb.ca
Source Exogenous; Food (e.g., Tea) hmdb.ca
Relevance in Profiling Subject for metabolomic analysis due to dietary intake and presence hmdb.canih.govresearchgate.net

Potential for Peptidomimetic Activity or Other Novel Biological Interactions

The exploration of novel biological interactions is a key aspect of understanding the functional roles of chemical compounds. In the context of this compound, one study has listed it alongside "Peptidomimetics" researchgate.net. Peptidomimetics are compounds designed to mimic the structure and/or function of peptides, often offering advantages such as improved stability or bioavailability. This classification suggests a potential area of investigation into this compound's capacity to interact with biological targets in a manner similar to peptides.

Beyond this specific mention, detailed research into other novel biological interactions or specific mechanisms of action for this compound is limited in the provided search results. The broader scientific landscape acknowledges that compounds can engage in complex interactions within biological systems, influencing cellular processes, signaling pathways, and organismal responses researchgate.netbiorxiv.orgamazon.comresearchfeatures.com. Further studies would be necessary to confirm and elaborate on any peptidomimetic properties or other unique biological activities of this compound.

Table 2: Potential Biological Interactions of this compound

Potential Interaction TypeEvidence/IndicationSource/Reference
Peptidomimetic ActivityListed alongside peptidomimetics researchgate.net
Novel Biological InteractionsGeneral potential, requires specific investigation researchgate.netbiorxiv.orgamazon.comresearchfeatures.com

Compound Name List:

this compound

Potassium (K)

Pyrrolizidines

Peptides

Metabolomic Profiling and Pathway Analysis Involving Neotussilagine

Methodological Advancements in Metabolomics for Neotussilagine Research

Targeted vs. Untargeted Metabolomics Strategies

Metabolomics, the study of the complete set of small molecules (metabolites) within a biological sample, is broadly divided into two primary strategic approaches: untargeted and targeted metabolomics metwarebio.commetabolon.com. The choice between these strategies is dictated by the research objectives, with each offering distinct advantages and limitations.

Untargeted Metabolomics: This approach aims for a comprehensive and unbiased exploration of the entire metabolome, seeking to identify and quantify as many metabolites as possible within a sample, including those that are currently unknown metabolon.comevotec.com. It is particularly valuable for discovery-oriented research, hypothesis generation, and uncovering novel metabolic pathways or biomarkers associated with physiological states or disease metabolon.comevotec.com. Untargeted analysis captures a broader spectrum of metabolites, potentially revealing unexpected metabolic shifts that might be overlooked by targeted methods evotec.com.

Targeted Metabolomics: In contrast, targeted metabolomics focuses on the precise measurement of a predefined set of known metabolites metwarebio.commetabolon.comcreative-proteomics.com. This strategy is typically hypothesis-driven and employed for the validation of previously identified metabolic processes or specific compounds of interest metwarebio.commetabolon.com. Targeted approaches require prior knowledge of the metabolites being studied and often utilize internal standards for absolute quantification, providing high accuracy and precision for specific analytes creative-proteomics.com.

Application to this compound: For a compound like this compound, an untargeted metabolomic approach could be employed to profile complex biological matrices, such as plant extracts or biological fluids, to identify its presence alongside other metabolites and to discover potential metabolic pathways it participates in or influences evotec.comresearchgate.net. If this compound were implicated in a specific biological function, a targeted metabolomic strategy could then be developed to accurately quantify this compound and its known metabolic derivatives, thereby validating its role in that specific pathway metwarebio.commetabolon.com. Research has identified this compound within the methanolic extract of Leptadenia reticulata, underscoring its presence in natural product studies that often employ untargeted profiling to characterize complex mixtures researchgate.net.

Data Acquisition and Processing in Metabolomic Studies

The successful metabolomic analysis relies on robust data acquisition and meticulous processing. These stages are critical for generating high-quality data that can be reliably interpreted.

Data Acquisition: The acquisition of metabolomic data typically involves sophisticated analytical techniques, primarily Mass Spectrometry (MS) coupled with separation methods like Liquid Chromatography (LC) or Gas Chromatography (GC) creative-proteomics.comnumberanalytics.comiroatech.comebi.ac.uknih.gov. High-resolution mass spectrometers, such as quadrupole-time of flight (Q-TOF) instruments, are frequently used to achieve the sensitivity and mass accuracy required for comprehensive metabolite detection and characterization nih.govlcms.cz.

LC-MS/MS: Liquid Chromatography-Mass Spectrometry, particularly with tandem MS (MS/MS), is a cornerstone of metabolomics. It separates compounds based on their chemical properties before they are ionized and fragmented for mass analysis creative-proteomics.comebi.ac.uklcms.cz. Data Dependent Acquisition (DDA) and Data Independent Acquisition (DIA) are common MS acquisition modes, with DIA offering a more comprehensive data capture by fragmenting all ions within a given mass range, which can be advantageous for identifying a wider array of metabolites lcms.cz.

GC-MS: Gas Chromatography-Mass Spectrometry is suitable for volatile and semi-volatile compounds, often requiring chemical derivatization to enhance volatility and thermal stability numberanalytics.comnih.gov. It is also a mature technology for both targeted and untargeted profiling nih.gov.

Data Processing: Following data acquisition, raw data undergoes extensive processing to extract meaningful information. This typically involves several key steps:

Data Preprocessing: This includes correcting for baseline drift, noise reduction, and signal alignment across different samples to ensure comparability numberanalytics.comiroatech.com.

Feature Detection: Algorithms are used to identify and extract chromatographic peaks (features) representing individual metabolites from the complex datasets numberanalytics.comlcms.cz.

Metabolite Identification: Identified features are then matched against spectral libraries (e.g., NIST, METLIN, MoNA) and chemical databases to assign putative or confirmed identities numberanalytics.comlcms.cz. Accurate compound identification remains a critical challenge in metabolomics lcms.cz.

Quantification: Metabolites are quantified, either relatively or absolutely, depending on the experimental design and the use of standards metwarebio.comcreative-proteomics.com.

Application to this compound: In studies like the profiling of Leptadenia reticulata, this compound was identified using HR-LCMS/MS (Q-TOF) analysis researchgate.net. This indicates that LC-MS/MS was employed for data acquisition. The subsequent data processing would have involved deconvolution of the complex spectra, peak alignment, and identification of this compound by matching its mass-to-charge ratio and fragmentation patterns against established databases or spectral libraries, as is standard practice in metabolomic workflows numberanalytics.comlcms.cz.

Research Findings and Data Table

A study profiling the methanolic extract of Leptadenia reticulata identified a significant number of compounds, including this compound, contributing to the understanding of its phytochemical composition. This represents a concrete research finding regarding the presence of this compound in a complex natural matrix.

Synthetic Chemistry and Structural Modification of Neotussilagine

Strategies for Total Synthesis of Neotussilagine

Specific, published total synthesis routes for this compound were not identified in the reviewed literature. The total synthesis of complex molecules like this compound typically involves a multi-step approach focused on constructing its core bicyclic pyrrolizidine (B1209537) skeleton with precise stereochemical control, followed by the introduction or modification of functional groups. General strategies applicable to such targets often include:

Stereoselective Ring Construction: Methods such as the Prins cyclization or radical cyclizations, which have been successfully employed in the total synthesis of other complex natural products like neopeltolide (B1256781) mdpi.com and hirsutene (B1244429) msu.edu, could be considered for building the fused pyrrolizidine ring system.

Functional Group Installation: The tertiary alcohol and methyl ester moieties would require careful introduction, potentially through oxidation, reduction, or esterification reactions at appropriate stages of the synthesis.

Chiral Pool or Asymmetric Synthesis: Given the presence of stereocenters, enantioselective synthesis approaches, possibly utilizing chiral starting materials or asymmetric catalysis, would be crucial for obtaining a specific stereoisomer of this compound.

Semisynthetic Approaches from Natural Precursors

This compound has been reported to occur naturally, notably isolated from Quisqualis indica (Chinese honeysuckle) researchgate.net. Semisynthesis offers a pathway to access complex molecules by utilizing readily available natural products as starting materials and chemically modifying them. While the natural source of this compound is known, detailed published protocols specifically outlining its semisynthesis from Quisqualis indica or other natural precursors are not widely documented. Such approaches would typically involve efficient isolation techniques to obtain the natural product or a closely related intermediate, followed by targeted chemical transformations to yield this compound.

Rational Design and Synthesis of this compound Derivatives and Analogs

Research specifically detailing the rational design and synthesis of this compound derivatives and analogs was not found in the reviewed literature. However, the principles of rational drug design and organic synthesis can be applied to conceptualize such efforts. This would involve:

Targeted Modifications: Systematically altering specific functional groups of this compound, such as the hydroxyl group (e.g., esterification, etherification), the methyl ester (e.g., hydrolysis to the carboxylic acid, transesterification), or introducing substituents onto the pyrrolizidine ring system.

Synthetic Methodologies: Employing established synthetic reactions for modifying pyrrolizidine alkaloids or similar bicyclic nitrogen-containing heterocycles. For instance, the synthesis of derivatives of other heterocycles, such as quinazoline-4-ones asianpubs.org or benzoxazolinones mdpi.com, illustrates common strategies for creating structural diversity through various functional group interconversions and coupling reactions.

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Specific structure-activity relationship (SAR) studies focused on this compound analogs were not identified in the literature. SAR investigations are fundamental in medicinal chemistry to understand how structural variations in a molecule influence its biological activity. Typically, this involves:

Synthesis of Analogs: Creating a library of this compound derivatives with systematic structural modifications, as described in section 7.3.

Biological Evaluation: Testing these synthesized analogs for desired biological effects.

Data Analysis: Correlating observed changes in biological activity with the specific structural modifications made. This helps identify key pharmacophores and optimize lead compounds for potency, selectivity, and other desirable properties oncodesign-services.commdpi.comnih.govnih.gov.

For this compound, SAR studies would likely explore how modifications to the hydroxyl group, ester functionality, or the stereochemistry of the pyrrolizidine core impact its interaction with biological targets.

Computational Chemistry and in Silico Studies of Neotussilagine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the interaction between a small molecule (ligand), such as a natural product, and a macromolecular target, typically a protein or nucleic acid. nih.gov The primary goal of molecular docking is to identify the correct binding geometry of the ligand within the target's active site and to estimate the strength of the interaction, often expressed as a docking score. researchgate.net By simulating the binding process, researchers can gain insights into the molecular basis of a compound's biological activity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. youtube.com

Despite the utility of this technique, specific molecular docking studies investigating the interactions of neotussilagine with biological targets have not been identified in the available scientific literature. Such studies, were they to be conducted, could provide valuable hypotheses regarding its mechanism of action.

Molecular Dynamics Simulations for Complex Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug discovery, MD simulations are often employed to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the behavior of the complex in a virtual physiological environment, researchers can observe the dynamic changes in its structure and interactions. nih.gov This provides a more realistic representation of the binding event than the static picture offered by molecular docking. plos.org Key parameters analyzed in MD simulations include root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide insights into the stability of the complex and the flexibility of its components, respectively. mdpi.com

A review of the current literature did not yield any specific studies that have applied molecular dynamics simulations to investigate the stability and dynamics of this compound in complex with any biological target.

Application of Network Pharmacology to Predict Biological Roles

To date, there are no specific network pharmacology studies on this compound available in the scientific literature. The application of this approach could potentially uncover novel biological pathways and therapeutic indications for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. ms4sub.com Methods such as Density Functional Theory (DFT) provide detailed information about a molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and various reactivity descriptors. researchgate.net This information is crucial for understanding a compound's chemical behavior, including its stability, reactivity, and potential to interact with biological molecules. ms4sub.commdpi.com For natural products, these calculations can help to rationalize their observed biological activities and guide the design of new derivatives with improved properties. researchgate.net

Specific quantum chemical calculations detailing the electronic structure and reactivity of this compound have not been reported in the reviewed literature.

Predictive Models for Biological Activity and Pharmacokinetic Properties

In silico predictive models are computational tools used to estimate the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of a compound before it is synthesized or tested in the laboratory. njppp.comnih.gov These models are typically built using machine learning algorithms trained on large datasets of compounds with known properties. chemrj.org By analyzing the chemical structure of a new molecule, these models can predict its likely bioactivities, as well as its potential for oral bioavailability, metabolic stability, and toxicity. mdpi.com This early assessment helps to prioritize promising drug candidates and identify potential liabilities. nih.gov

The scientific literature currently lacks specific predictive models for the biological activity and pharmacokinetic properties of this compound. The development of such models would be beneficial for assessing its drug-like potential.

Future Research Directions and Translational Perspectives for Neotussilagine

Method Validation and Standardization in Neotussilagine Analysis for ReproducibilityEnsuring the reliability and reproducibility of analytical methods for this compound is crucial for advancing research and enabling its potential translation into practice. Future efforts must focus on rigorous method validation, encompassing parameters such as accuracy, precision, linearity, specificity, and robustness. The establishment of standardized protocols for this compound analysis across different laboratories and studies will be vital for comparability of results and the development of robust quality control measures. This standardization will underpin the confidence in findings related to this compound's presence, concentration, and biological effects.

Compound Names Mentioned:

this compound

Pyrrolizidines

Kaempferol

(1S,4R)-10-Hydroxyfenchone glucoside

Tussilagine

Isotussilagine

Neo-isotussilagine

Tussilaginine

Isotussilaginine

Ecgonine methyl ester

Cholesterol sulfate (B86663)

1-Pyrenylsulfate

2,3,5,7,9-Pentathiadecane 2,2-dioxide

Malic acid

(Z)-3-(1-Formyl-1-propenyl)pentanedioic acid

beta-D-3[5-Deoxy-5-(dimethylarsinyl)ribofuranosyloxy]-2-hydroxy-1-propanesulfonic acid

Albuterol

Methyl(3×,10R)-dihydroxy-11-dodecene-6,8-diynoate 10-glucoside

Luteolin

Ferulic acid

Quercitrin

Catechin

Ellagic acid

Balenine

Methacholine

Convalloside

Q & A

Q. What validated analytical methods are recommended for identifying and characterizing Neotussilagine in plant extracts?

To ensure accurate identification, researchers should employ hyphenated techniques such as HPLC-MS for separation and structural elucidation, complemented by NMR spectroscopy (e.g., 1^1H, 13^13C, 2D-NMR) to confirm stereochemistry. Validation parameters (e.g., specificity, linearity, LOD/LOQ) must adhere to guidelines like ICH Q2(R1) . For novel compounds, elemental analysis and X-ray crystallography may further verify purity and molecular configuration.

Q. How can extraction protocols for this compound be optimized to balance yield and purity?

Systematic optimization involves testing solvent polarity (e.g., ethanol-water gradients), temperature, and extraction duration using Design of Experiments (DoE) . Techniques like maceration , Soxhlet extraction , or ultrasound-assisted extraction should be compared for efficiency. Post-extraction, purification via column chromatography (e.g., silica gel, RP-C18) or preparative HPLC is critical. Yield and purity metrics must be quantified via validated analytical methods .

Q. What are the best practices for replicating this compound synthesis methods reported in literature?

Replication requires meticulous adherence to documented procedures, including reaction conditions (temperature, catalysts), stoichiometry, and purification steps. Cross-validate results using FT-IR and mass spectrometry to confirm synthetic pathways. Discrepancies in yields may arise from trace impurities or solvent variations; thus, reporting detailed experimental logs and raw data is essential for transparency .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported pharmacological mechanisms of this compound?

Contradictory findings (e.g., anti-inflammatory vs. pro-inflammatory effects) demand systematic meta-analysis of experimental conditions. Compare dosage ranges, cell/animal models, and assay methodologies (e.g., ELISA vs. Western blot). Conduct dose-response studies and kinetic analyses to identify threshold effects. Integrate transcriptomic or proteomic data to map signaling pathways and contextualize mechanism variations .

Q. What experimental designs are optimal for assessing this compound’s bioavailability and metabolic stability?

Use in vitro-in vivo correlation (IVIVC) frameworks:

  • In vitro : Simulate gastrointestinal absorption via Caco-2 cell monolayers; assess metabolic stability using liver microsomes.
  • In vivo : Employ pharmacokinetic studies in rodent models with LC-MS/MS quantification of plasma/tissue concentrations. Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human bioavailability .

Q. How can researchers address discrepancies in this compound’s reported cytotoxicity across cancer cell lines?

Perform pan-cancer sensitivity profiling using standardized cell lines (e.g., NCI-60 panel) under controlled conditions (oxygen levels, serum concentration). Analyze genomic biomarkers (e.g., TP53 status, oncogenic mutations) to correlate cytotoxicity with genetic contexts. Validate findings via CRISPR screening to identify gene dependencies influencing drug response .

Q. What strategies mitigate batch-to-batch variability in this compound isolation from natural sources?

Implement Quality by Design (QbD) principles:

  • Characterize raw materials (e.g., plant taxonomy, harvest season).
  • Standardize extraction/purification workflows with process analytical technology (PAT) for real-time monitoring.
  • Apply multivariate statistical models (e.g., PCA, PLS) to identify critical process parameters affecting compound consistency .

Methodological Guidance for Literature Review & Data Interpretation

Q. How can researchers systematically review existing literature on this compound using databases like SciFinder?

Structure searches with Boolean operators and truncation (e.g., "this compound AND (synthesis OR biosynthesis)"). Filter results by study type (in vitro, in vivo) and publication date. Use citation tracking to identify seminal papers and analytical tools (e.g., CAS Analytical Methods) to compare protocols. Cross-reference patents for applied research trends .

Q. What frameworks are effective for interpreting conflicting data on this compound’s ecological roles?

Apply mixed-methods triangulation : Combine quantitative data (e.g., LC-MS quantification in plant tissues) with qualitative field observations (e.g., herbivory resistance). Use phylogenetic comparative methods to assess ecological patterns across species. Address contradictions by testing hypotheses in controlled ecosystems or via gene knockout models .

Ethical & Reporting Standards

Q. How should preclinical studies on this compound comply with NIH guidelines for reproducibility?

Adhere to ARRIVE 2.0 guidelines for animal studies: Report sample size calculations, randomization, and blinding. For in vitro work, detail cell line authentication (e.g., STR profiling) and mycoplasma testing. Raw data (e.g., chromatograms, dose-response curves) must be archived in public repositories like Figshare or Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.